3-Chloro-2-iodophenol

Physical property profiling Regioisomer identification Formulation and handling

3-Chloro-2-iodophenol (CAS 858854-82-7) is a dihalogenated phenol derivative with the molecular formula C₆H₄ClIO and a molecular weight of 254.45 g/mol, bearing chlorine at the 3-position and iodine at the 2-position relative to the phenolic hydroxyl group. This specific ortho-iodo/meta-chloro substitution pattern confers a pronounced differential reactivity between the two carbon–halogen bonds, enabling sequential, chemoselective cross-coupling strategies that are not accessible with mono-halogenated or differently substituted analogs.

Molecular Formula C6H4ClIO
Molecular Weight 254.45 g/mol
CAS No. 858854-82-7
Cat. No. B1589992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodophenol
CAS858854-82-7
Molecular FormulaC6H4ClIO
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)I)O
InChIInChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
InChIKeyCBGCAUCBOPFLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodophenol (CAS 858854-82-7) – A Dual-Halogenated Phenol Building Block for Chemoselective Synthesis


3-Chloro-2-iodophenol (CAS 858854-82-7) is a dihalogenated phenol derivative with the molecular formula C₆H₄ClIO and a molecular weight of 254.45 g/mol, bearing chlorine at the 3-position and iodine at the 2-position relative to the phenolic hydroxyl group . This specific ortho-iodo/meta-chloro substitution pattern confers a pronounced differential reactivity between the two carbon–halogen bonds, enabling sequential, chemoselective cross-coupling strategies that are not accessible with mono-halogenated or differently substituted analogs [1]. The compound is typically supplied as a liquid with a purity of 95–98% and requires storage at 2–8 °C under inert atmosphere with protection from light .

Why Regioisomeric or Mono-Halogenated Analogs Cannot Replace 3-Chloro-2-iodophenol in Multi-Step Synthetic Sequences


Substituting 3-chloro-2-iodophenol with its regioisomers (e.g., 2-chloro-3-iodophenol or 4-chloro-2-iodophenol) or with mono-halogenated phenols fundamentally alters the synthetic outcome because the specific ortho-relationship between the iodine and the hydroxyl group is essential for tandem Sonogashira coupling/5-endo-dig cyclization reactions that produce 4-halobenzo[b]furans and 4- or 7-alkoxyindoles [1][2]. In the regioisomer 2-chloro-3-iodophenol, the iodine is meta to the hydroxyl, precluding the cyclization step, while 4-chloro-2-iodophenol places the chlorine para to the hydroxyl, altering the electronic landscape and the regiochemical outcome of subsequent functionalization . Mono-halogenated analogs such as 2-iodophenol lack the second halogen handle required for iterative diversification, forcing users to introduce additional halogenation steps with attendant yield losses and purification burdens.

3-Chloro-2-iodophenol – Quantitative Differentiation Evidence Against Its Closest Analogs


Physical State and Melting Point Differentiation from Regioisomeric Chloro-iodophenols

3-Chloro-2-iodophenol is a liquid at ambient temperature, in contrast to its regioisomer 4-chloro-2-iodophenol, which is a crystalline solid with a melting point of 75–79 °C . This difference in physical state can affect handling, dissolution, and formulation protocols. The boiling point of 3-chloro-2-iodophenol (225.6 ± 20.0 °C at 760 mmHg) is significantly lower than that of 2-chloro-3-iodophenol (285.3 ± 25.0 °C), reflecting the influence of substitution pattern on intermolecular interactions .

Physical property profiling Regioisomer identification Formulation and handling

Chemoselective Cross-Coupling Enabled by C–I versus C–Cl Reactivity Differential

In palladium-catalyzed cross-coupling reactions, the bond dissociation energy and oxidative addition kinetics follow the established order C–I > C–Br ≫ C–Cl, with aryl iodides reacting approximately 100–1000 times faster than the corresponding aryl chlorides under typical Suzuki or Sonogashira conditions . In 3-chloro-2-iodophenol, the iodine at position 2 undergoes selective oxidative addition while the chlorine at position 3 remains intact, enabling a first coupling at the iodo position followed by a second, independent coupling at the chloro position after appropriate catalyst/ligand tuning. This sequential, site-selective functionalization is not achievable with mono-halogenated phenols such as 2-iodophenol or 3-chlorophenol, which offer only a single reactive handle, nor with symmetrical dihalogenated analogs (e.g., 2,3-dichlorophenol or 2,3-diiodophenol) where the two halogens exhibit identical or nearly identical reactivity [1].

Palladium-catalyzed cross-coupling Chemoselective functionalization Iterative synthesis

Validated Utility in Tandem Sonogashira Coupling/5-endo-dig Cyclization to 4-Halobenzo[b]furans

The Sanz group at the University of Burgos demonstrated that 2,3-dihalophenols—including 3-chloro-2-iodophenol—undergo a tandem Sonogashira coupling with terminal alkynes followed by spontaneous 5-endo-dig cyclization to afford 4-halobenzo[b]furans in a single operation [1]. This transformation is critically dependent on the ortho relationship between the iodine (which undergoes the initial Sonogashira coupling) and the hydroxyl group (which participates in the cyclization). The chlorine at position 3 is retained in the product as a synthetic handle for further diversification. Regioisomers lacking the ortho-iodo/hydroxyl arrangement—such as 2-chloro-3-iodophenol or 4-chloro-2-iodophenol—cannot participate in this tandem process because the Sonogashira adduct cannot undergo the requisite 5-endo-dig cyclization [2]. The reaction was demonstrated to be general across a range of terminal alkynes and 2,3-dihalophenol substrates, with the starting 2,3-dihalophenols themselves prepared efficiently from commercially available 3-halophenols via directed ortho-metalation [1].

Benzofuran synthesis Heterocycle construction Tandem catalysis

Regioselective Indole Synthesis Applied to a Phospholipase A₂ Inhibitor (LY315920)

In a follow-up study, the Sanz group extended the 2,3-dihalophenol methodology to the regioselective synthesis of 4- and 7-alkoxyindoles, demonstrating the preparation of the known phospholipase A₂ inhibitor LY315920 [2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetic acid] from a 2,3-dihalophenol precursor [1]. The synthesis relies on directed ortho-metalation of the 2,3-dihalophenol, followed by two sequential palladium-catalyzed processes: a Sonogashira coupling and a tandem amination/cyclization. The substitution pattern of 3-chloro-2-iodophenol—specifically, iodine ortho to the hydroxyl directing group—is integral to the ortho-metalation selectivity that establishes the correct regiochemistry [1]. This application directly demonstrates the translational relevance of this specific compound to bioactive molecule synthesis, providing a procurement rationale that mono-halogenated or differently substituted analogs cannot satisfy.

Indole alkaloid synthesis Phospholipase A₂ inhibition Drug intermediate production

Solubility and Computed Physicochemical Property Landscape vs. Regioisomers

Calculated aqueous solubility for 3-chloro-2-iodophenol is 0.56 g/L (25 °C), which is higher than that of 2-chloro-3-iodophenol (0.43 g/L) but significantly lower than mono-halogenated 3-chlorophenol (freely soluble) . The predicted pKa of 7.55 ± 0.10 places the phenolic proton near physiological pH, meaning small variations in formulation pH can substantially alter ionization state and solubility . The consensus LogP of approximately 2.65–2.84 indicates moderate lipophilicity, which is relevant for predicting membrane permeability and chromatographic behavior. These computed parameters, while not experimentally determined head-to-head, provide a quantitative basis for selecting among chloro-iodophenol regioisomers when solubility or ionization profile is a critical formulation parameter.

Solubility prediction Drug-likeness assessment Formulation development

Scalable Synthesis Route with Validated Multi-Gram Preparation

A robust, scalable synthesis of 3-chloro-2-iodophenol is described in the patent and primary literature: starting from commercially available 3-chlorophenol, the N,N-diethyl carbamate is formed, subjected to directed ortho-lithiation with s-BuLi/TMEDA, and quenched with iodine to install the 2-iodo substituent. Subsequent basic hydrolysis (NaOH/EtOH, reflux) affords the free phenol in quantitative yield (41.0 g isolated from a 57.0 g carbamate precursor, 161 mmol scale) . The intermediate 3-chloro-2-iodophenyl N,N-diethylcarbamate and the final product are both characterized, providing quality control benchmarks for procurement. This established synthetic route de-risks supply continuity relative to less-precedented regioisomers, for which analogous multi-gram procedures may not be as thoroughly documented.

Process chemistry Scale-up synthesis Supply chain assurance

Priority Application Scenarios for 3-Chloro-2-iodophenol Based on Verifiable Differentiation Evidence


Medicinal Chemistry: Iterative Synthesis of Diversified Benzofuran Libraries

Research groups constructing 4-functionalized benzo[b]furan libraries for kinase or GPCR screening should prioritize 3-chloro-2-iodophenol because its ortho-iodo/hydroxyl geometry enables the tandem Sonogashira coupling/5-endo-dig cyclization that delivers the benzofuran core in a single operation, while the retained 4-chloro substituent serves as a second diversification point [1]. This dual-handle strategy reduces library synthesis from a multi-step sequence to two consecutive coupling steps, increasing throughput and reducing cost per compound analog. Regioisomers lacking the ortho-iodo/hydroxyl arrangement cannot access this tandem transformation and require alternative, lengthier routes to the same scaffold.

Pharmaceutical Process Development: Preparation of Indole-Based Phospholipase A₂ Inhibitor Intermediates

Teams developing indole-based anti-inflammatory agents—particularly those targeting secreted phospholipase A₂—can leverage the documented Sanz route from 3-chloro-2-iodophenol to 4- and 7-alkoxyindoles, which has been validated through the successful synthesis of LY315920, a known sPLA₂ inhibitor [2]. The regiochemical control inherent in this sequence eliminates the need for chromatographic separation of indole regioisomers, a common bottleneck in classical Fischer or Bartoli indole syntheses, thereby improving both yield and purity of the final API intermediate.

Chemical Biology: Sequential Chemoselective Bioconjugation via Orthogonal C–I and C–Cl Reactivity

In chemical probe synthesis, where two different reporter groups (e.g., a fluorophore and an affinity tag) must be attached to the same aromatic scaffold without cross-reactivity, 3-chloro-2-iodophenol provides a solution. The C–I bond undergoes rapid oxidative addition under mild Pd(0) conditions for the first conjugation, while the C–Cl bond remains inert until harsher conditions with electron-rich ligands are applied . This orthogonal reactivity profile is not available with mono-halogenated phenols (single attachment point) or symmetrical dihalogenated analogs (competitive reactivity). The ~30% higher aqueous solubility of 3-chloro-2-iodophenol over its 2-chloro-3-iodo regioisomer also facilitates aqueous bioconjugation protocols .

Academic Core Facility: Multi-User Building Block with Validated Supply Chain and QC Documentation

For university core synthesis facilities that must maintain a diverse building-block inventory, 3-chloro-2-iodophenol is a strategically sound procurement choice because (a) its synthesis from inexpensive 3-chlorophenol is well-documented at multi-gram scale , (b) multiple vendors supply the compound with 95–98% purity and accompanying NMR/HPLC/GC certificates of analysis , and (c) its dual orthogonal reactivity means a single inventory item serves the needs of both benzofuran/indole heterocycle projects (via the iodo handle) and late-stage chloro-functionalization projects (via the chloro handle), reducing the number of distinct SKUs that must be stocked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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